

A Comparative Analysis of 3-Methoxyphenylacetone and 4-Methoxyphenylacetone for Research Applications

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Compound of Interest

Compound Name: 3-Methoxyphenylacetone

Cat. No.: B143000

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This guide provides a detailed comparison of the physicochemical properties, spectral data, and applications of **3-Methoxyphenylacetone** and 4-Methoxyphenylacetone. The information is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Physicochemical Properties

3-Methoxyphenylacetone and 4-Methoxyphenylacetone are structural isomers with the same molecular formula ($C_{10}H_{12}O_2$) and molecular weight (164.20 g/mol).^{[1][2]} However, the position of the methoxy group on the phenyl ring—meta for **3-Methoxyphenylacetone** and para for 4-Methoxyphenylacetone—results in different physical and chemical properties. A summary of their key physicochemical properties is presented below.

Property	3-Methoxyphenylacetone	4-Methoxyphenylacetone
CAS Number	3027-13-2[1]	122-84-9[2]
Molecular Formula	C ₁₀ H ₁₂ O ₂ [1]	C ₁₀ H ₁₂ O ₂ [2]
Molecular Weight	164.20 g/mol [1]	164.20 g/mol [2]
Appearance	Liquid, Pale Yellow Oil	Clear colorless to pale yellow oily liquid[3]
Boiling Point	258-260 °C (lit.)[1]	145 °C / 25 mmHg (lit.)
Density	1.911 g/mL at 25 °C (lit.)[1]	1.067 g/mL at 25 °C (lit.)[2]
Refractive Index	n ₂₀ /D 1.5252 (lit.)[1]	n ₂₀ /D 1.525 (lit.)[2]
Solubility	Miscible with dimethyl sulfoxide.	Insoluble in water, soluble in ethanol, ether, chloroform, and benzene.[4]
Flash Point	>113 °C (>230 °F) - closed cup[5][6]	102 °C (215.6 °F) - closed cup

Spectral Analysis

While complete spectral data is extensive, characteristic spectroscopic information is crucial for the identification and characterization of these isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ¹H NMR:** The position of the methoxy group significantly influences the chemical shifts and splitting patterns of the aromatic protons. In 4-methoxyphenylacetone, the para-substitution results in a more symmetrical pattern in the aromatic region of the ¹H NMR spectrum compared to the meta-substituted isomer.
- ¹³C NMR:** The carbon signals in the aromatic ring will also differ due to the position of the methoxy substituent.

Infrared (IR) Spectroscopy: Both isomers will exhibit a strong absorption band characteristic of a ketone carbonyl (C=O) stretch, typically in the region of 1700-1725 cm⁻¹. Additionally, C-O

stretching vibrations for the methoxy group will be present.

Mass Spectrometry (MS): The electron ionization mass spectra of both compounds are expected to show a molecular ion peak (M^+) at $m/z = 164$, corresponding to their molecular weight. The fragmentation patterns may show subtle differences that can be used for differentiation.

Applications and Reactivity

3-Methoxyphenylacetone: This isomer is primarily utilized as an intermediate in organic synthesis. It is a precursor in the preparation of optically active cyanohydrins and various compounds active in the central nervous system (CNS).^{[5][7]} It is also noted as a precursor in the synthesis of certain amphetamines.^[8]

4-Methoxyphenylacetone: Also known as p-anisylacetone, this compound has a broader range of applications. It serves as a versatile intermediate in the synthesis of pharmaceuticals, particularly analgesics and anti-inflammatory agents.^[3] It is also used in the fragrance industry for its sweet, floral, and anise-like aroma and as a flavoring agent in the food industry.^{[3][9]} Furthermore, it is a key precursor for the synthesis of raspberry ketone.^[10]

Safety and Toxicology

Both **3-Methoxyphenylacetone** and 4-Methoxyphenylacetone are classified as irritants.

- **3-Methoxyphenylacetone:** May cause skin, eye, and respiratory irritation.^{[6][11]}
- **4-Methoxyphenylacetone:** Is irritating to the eyes, respiratory system, and skin.^[12] It is moderately toxic by ingestion.^[9]

Standard laboratory safety protocols, including the use of personal protective equipment such as gloves and safety glasses, should be strictly followed when handling these compounds.^{[6][13]}

Experimental Protocols

Below are generalized experimental protocols for the synthesis of methoxyphenylacetone isomers. Specific reaction conditions may need optimization.

Synthesis of 4-Methoxyphenylacetone

One common method for the synthesis of 4-methoxyphenylacetone involves the oxidation of anethole or related compounds. Another approach is the reaction of 4-methoxyphenylacetic acid with a methylating agent.[\[14\]](#)

Example Protocol: From 4-Methoxyphenyl-2-nitropropene[\[14\]](#)

- Reduction: 4-Methoxy-phenyl-2-nitropropene (10 g, 51 mmol) is dissolved in 75 ml of acetic acid.
- This solution is slowly added to a refluxing slurry of iron powder (32 g, 0.57 mol) in 140 ml of acetic acid.
- The mixture is refluxed for 1.5 hours.
- Work-up: The reaction mixture is poured into 2000 ml of water and extracted with dichloromethane (3 x 100 ml).
- The combined organic extracts are washed with water (2 x 150 ml) and dried over magnesium sulfate.
- Purification: The solvent is removed by distillation at atmospheric pressure, and the residue is distilled under vacuum to yield 4-methoxyphenylacetone.

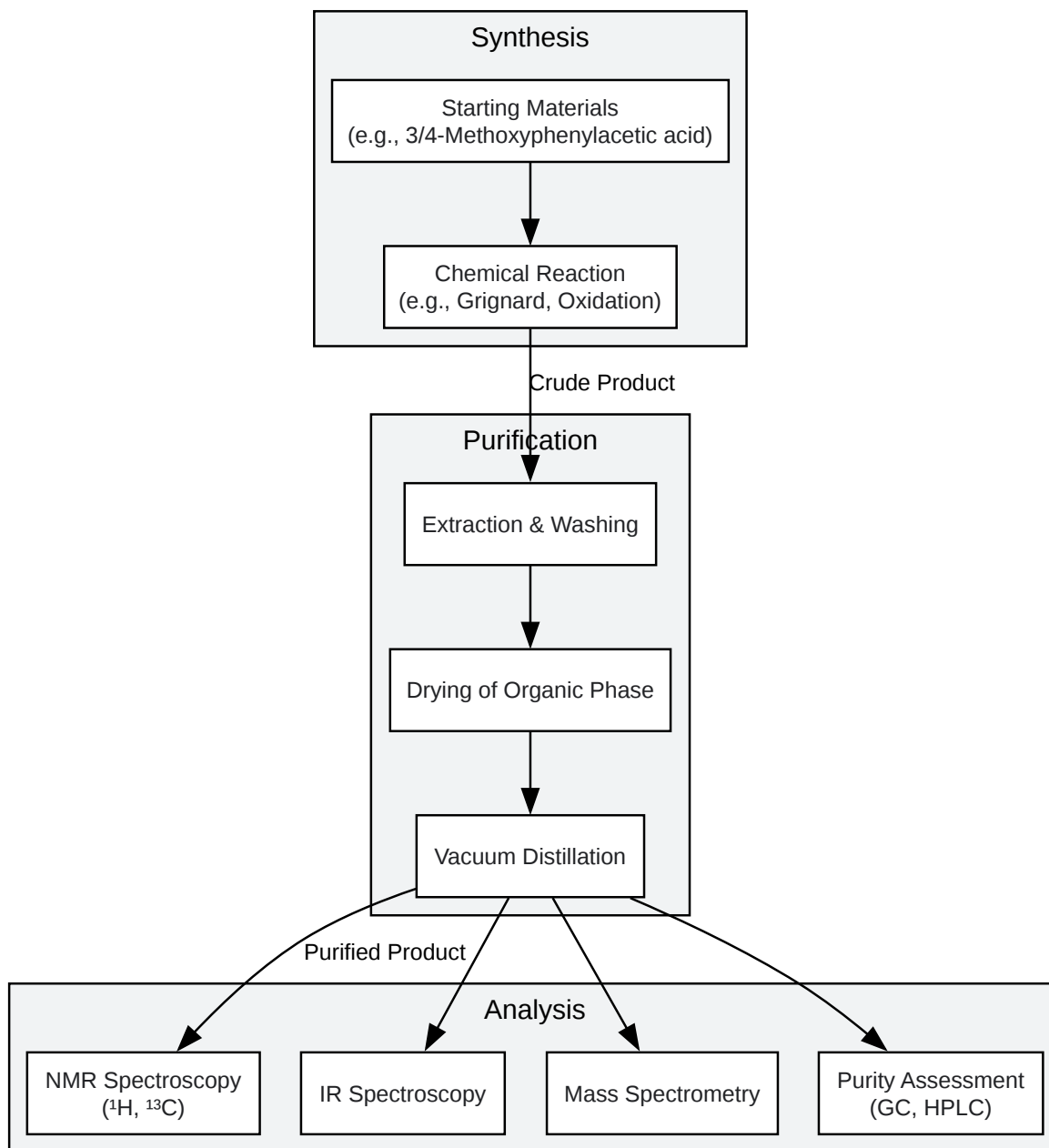
Synthesis of 3-Methoxyphenylacetone

The synthesis of **3-methoxyphenylacetone** can be achieved through various synthetic routes, often starting from 3-methoxyphenylacetic acid or 3-methoxybenzaldehyde.

General Workflow for Synthesis and Analysis

The following diagram illustrates a typical workflow for the synthesis, purification, and analysis of methoxyphenylacetone isomers.

General Workflow for Methoxyphenylacetone Synthesis and Analysis

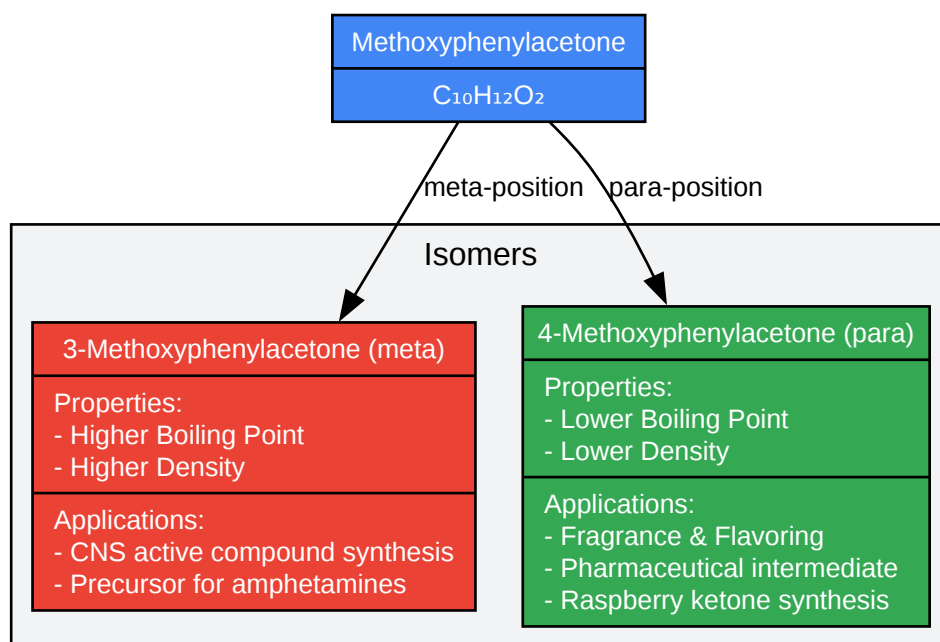


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Caption: General workflow for synthesis and analysis.

Visualized Comparison

The following diagram provides a logical comparison of the two isomers based on the position of the methoxy group and its influence on their properties and applications.



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Caption: Comparison of 3- and 4-Methoxyphenylacetone.

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